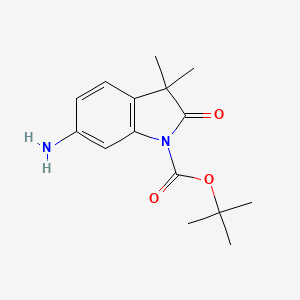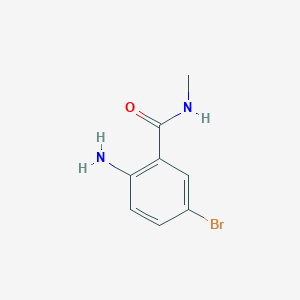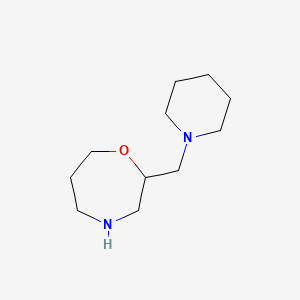
2-(1-Piperidinylmethyl)-1,4-oxazepane
概要
説明
2-(1-Piperidinylmethyl)-1,4-oxazepane is a heterocyclic compound that features both piperidine and oxazepane rings. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen and oxygen atoms in its structure allows for diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Piperidinylmethyl)-1,4-oxazepane typically involves the reaction of piperidine with an appropriate oxazepane precursor. One common method involves the nucleophilic substitution reaction where piperidine reacts with a halogenated oxazepane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can lead to efficient large-scale production. Catalysts and reagents are carefully selected to minimize by-products and maximize the desired product.
化学反応の分析
Types of Reactions
2-(1-Piperidinylmethyl)-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxazepane derivatives with different functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the piperidine or oxazepane ring can be functionalized with different substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted oxazepane and piperidine derivatives, which can be further utilized in the synthesis of more complex molecules.
科学的研究の応用
2-(1-Piperidinylmethyl)-1,4-oxazepane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(1-Piperidinylmethyl)-1,4-oxazepane involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of nitrogen and oxygen atoms allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and leading to the observed biological effects.
類似化合物との比較
Similar Compounds
2-(1-Piperidinylmethyl)-1,4-diazepane: Similar structure but with an additional nitrogen atom in the ring.
2-(1-Piperidinylmethyl)-1,4-thiazepane: Contains a sulfur atom instead of oxygen in the ring.
2-(1-Piperidinylmethyl)-1,4-oxathiane: Features a sulfur atom in place of one of the carbon atoms in the oxazepane ring.
Uniqueness
2-(1-Piperidinylmethyl)-1,4-oxazepane is unique due to its specific combination of piperidine and oxazepane rings, which imparts distinct chemical and biological properties. The presence of both nitrogen and oxygen atoms allows for versatile reactivity and potential for diverse applications in various fields.
特性
IUPAC Name |
2-(piperidin-1-ylmethyl)-1,4-oxazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-2-6-13(7-3-1)10-11-9-12-5-4-8-14-11/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKKESOUKDFXRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CNCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


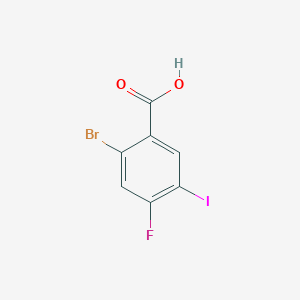
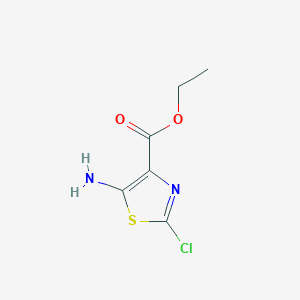
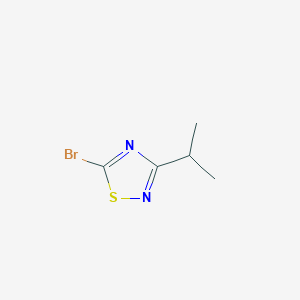
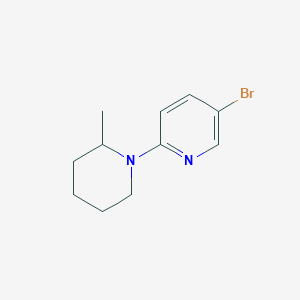

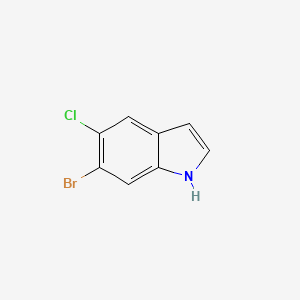
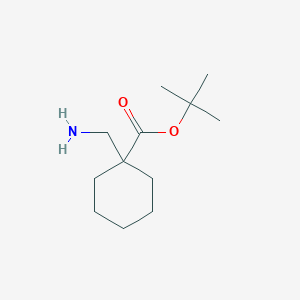
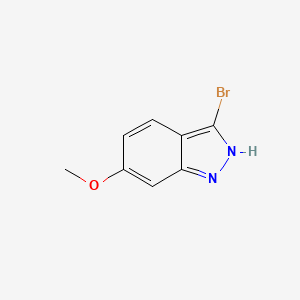
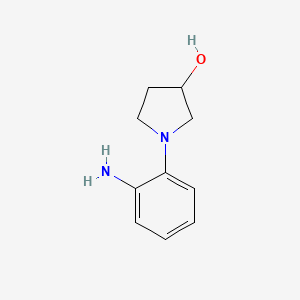
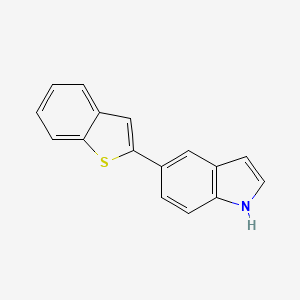
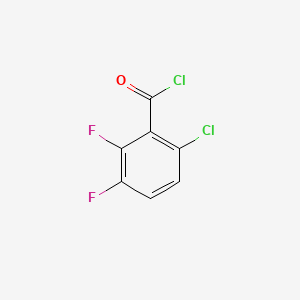
![Spiro[2.5]octan-6-ylmethanamine](/img/structure/B1524248.png)
